molecular formula C8H14F3NO B13151903 3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol

3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol

Cat. No.: B13151903
M. Wt: 197.20 g/mol
InChI Key: DNKDUFPLSQIMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C8H14F3NO and a molecular weight of 197.20 g/mol . This compound is notable for its unique structure, which includes a trifluoromethyl group, an amino group, and a cyclopentyl ring. It is used in various research and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol can be achieved through several routes. One common method involves the reaction of cyclopentylamine with 3,3,3-trifluoropropanal under controlled conditions . The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol can be compared with other similar compounds, such as:

The presence of the cyclopentyl ring and the trifluoromethyl group in this compound makes it unique and valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H14F3NO

Molecular Weight

197.20 g/mol

IUPAC Name

3-amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)7(13,5-12)6-3-1-2-4-6/h6,13H,1-5,12H2

InChI Key

DNKDUFPLSQIMNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CN)(C(F)(F)F)O

Origin of Product

United States

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